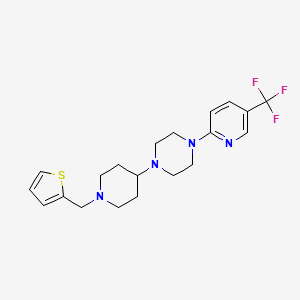

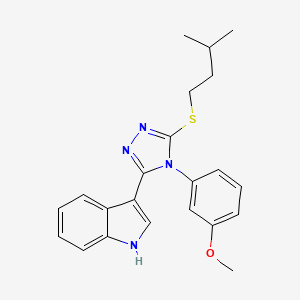

![molecular formula C20H20N4O3S B2646340 N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1903126-87-3](/img/structure/B2646340.png)

N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzamide derivative with a bipyridinylmethyl group and a dimethylsulfamoyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Bipyridines are bidentate ligands in coordination chemistry, and sulfamoyl groups are commonly found in sulfa drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the Rh-catalyzed arylation of N,N-dimethylsulfamoyl-protected aldimines has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the sulfamoyl and bipyridinyl groups could influence these properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide, although not directly mentioned, shares structural similarities with various benzamide derivatives that have been synthesized and characterized for potential biological applications. For instance, a series of benzamide derivatives have been explored for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and recombinant human ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry and potential for targeting nucleotide protein interactions (Saeed et al., 2015). Additionally, the synthesis and biological evaluation of different substituted benzamides have highlighted their importance in drug chemistry, further emphasizing the chemical utility and versatility of benzamide compounds in scientific research (Robert et al., 1994).

Herbicidal Activity

The benzamide class also includes compounds with agricultural applications, such as herbicidal activity. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as a representative member of benzamides active against annual and perennial grasses, showcasing potential utility in forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).

Molecular Interactions and Supramolecular Assembly

Benzamide derivatives have also been studied for their molecular interactions, such as hydrogen bonding, and their potential in supramolecular assembly. For instance, antipyrine-like benzamide derivatives have been synthesized and analyzed for their crystal packing and molecular interactions, providing insights into the design of materials with specific structural and functional properties (Saeed et al., 2020).

Catalysis and Synthetic Applications

Further research into benzamide compounds includes their use in catalysis and synthetic applications, such as the copper-mediated aryloxylation of benzamides, which demonstrates the role of benzamides in facilitating selective chemical transformations and the synthesis of complex molecules (Hao et al., 2014).

Sensor Applications

Benzamide derivatives have also been utilized in sensor applications, exemplified by the development of single-chain polymeric nanoparticles that act as compartmentalized sensors for metal ions, illustrating the functional adaptability of benzamide-based compounds in detecting and responding to environmental changes (Gillissen et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-24(2)28(26,27)18-9-7-15(8-10-18)20(25)23-14-17-6-4-12-22-19(17)16-5-3-11-21-13-16/h3-13H,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNVNYYZANUUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

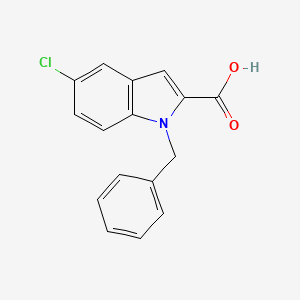

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)

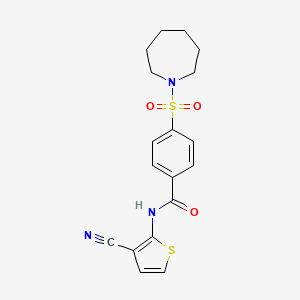

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)

![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)

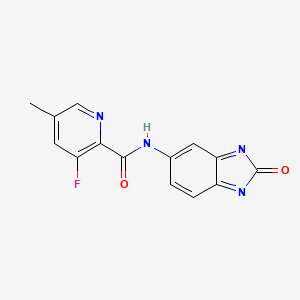

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)

![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)

![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)